molecular formula C6H9N3O B13097376 N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine CAS No. 89808-18-4

N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine

Cat. No.: B13097376
CAS No.: 89808-18-4
M. Wt: 139.16 g/mol
InChI Key: LWROTOPCZRPQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylpyrimidin-4-yl)hydroxylamine (CAS Number: 89808-18-4) is a chemical compound of interest in pharmaceutical and agrochemical research. With the molecular formula C 6 H 9 N 3 O and a molecular weight of 139.16 g/mol, it features a pyrimidine ring—a key scaffold in DNA and RNA—functionally modified with a hydroxylamine group . This structure makes it a valuable synthon for synthesizing more complex molecules. The core research value of this compound lies in its potential as a building block for exploring new biologically active substances. Pyrimidine derivatives are extensively documented to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anthelmintic properties . Furthermore, the N-alkyl-N-(heteroaryl)hydroxylamine pharmacophore is found in other compounds that have demonstrated selective antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for the development of new antibacterial agents . Researchers can utilize this compound to develop novel chemical entities for various biological screening programs. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this item may require cold-chain transportation to ensure stability.

Properties

CAS No.

89808-18-4

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine

InChI

InChI=1S/C6H9N3O/c1-4-3-6(9-10)8-5(2)7-4/h3,10H,1-2H3,(H,7,8,9)

InChI Key

LWROTOPCZRPQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NO

Origin of Product

United States

Preparation Methods

Direct Synthesis from 2,6-Dimethylpyrimidine Precursors

One common approach involves the direct reaction of 2,6-dimethylpyrimidine derivatives with hydroxylamine or its derivatives. This method typically proceeds by nucleophilic substitution or addition at the 4-position of the pyrimidine ring, where the hydroxylamine group is introduced.

  • Starting Material: 2,6-dimethylpyrimidine or its halogenated derivatives (e.g., 4-chloro-2,6-dimethylpyrimidine)
  • Reagents: Hydroxylamine hydrochloride or protected hydroxylamine derivatives such as benzylhydroxylamine, acetoxyhydroxylamine, or trimethylsilyl hydroxylamine
  • Conditions: Reaction in polar solvents (ethanol, methanol, or aqueous mixtures), often under mild heating; pH control is critical to prevent side reactions
  • Outcome: Formation of N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine with moderate to high yields depending on conditions

This method benefits from straightforward reaction steps but may require protection/deprotection strategies to avoid side reactions on the hydroxylamine group or the pyrimidine nitrogen atoms.

Protected Hydroxylamine Strategy with Halogenated Pyrimidines

A more controlled synthesis involves the use of protected hydroxylamine reagents and halogenated pyrimidine intermediates to improve selectivity and yield.

  • Step 1: Halogenation of 2,6-dimethylpyrimidine to introduce a leaving group at the 4-position (e.g., 4-chloro-2,6-dimethylpyrimidine)
  • Step 2: Nucleophilic substitution with a protected hydroxylamine derivative (e.g., benzyl-protected hydroxylamine) to form an N-protected intermediate
  • Step 3: Deprotection under acidic conditions (e.g., TsOH, MsOH, TFA) in non-nucleophilic solvents to yield the free hydroxylamine compound

This route offers advantages such as:

  • Enhanced reaction control and purity due to protection groups orthogonal to the pyrimidine nitrogen
  • High yields and operational simplicity suitable for scale-up
  • Compatibility with industrial synthesis requirements

The protecting groups commonly used include benzyl, acetyl, and tert-butyldimethylsilyl (TBS) ethers for the hydroxylamine oxygen, and carbamates or sulfonamides for the nitrogen.

Reduction-Coupling Sequences

Some synthetic routes employ a reduction-coupling sequence starting from nitro or halo-substituted pyrimidine derivatives:

  • Reduction: Conversion of a nitro or halo precursor to an amino or hydroxylamine intermediate using reducing agents
  • Coupling: Subsequent coupling with hydroxylamine derivatives or related nucleophiles to form the target hydroxylamine compound

This approach can be tailored to optimize yield and purity by selecting appropriate protecting groups and reaction conditions. It is particularly useful for preparing intermediates for further pharmaceutical synthesis.

Alternative Methods Involving Sulfenamide and Thiosulfoester Intermediates

Though less direct, some research explores the synthesis of pyrimidine derivatives via sulfenamide or thiosulfoester intermediates, which can be transformed into hydroxylamine derivatives under controlled conditions.

  • Reactions of 4,6-dimethylpyrimidine-2-yl sulfenamides with sulfinic acids in alcoholic aqueous media yield thiosulfoesters
  • Subsequent nucleophilic substitution with hydroxylamine or amines can lead to hydroxylamine derivatives or related compounds

While this method is more complex and yields vary widely (from 20% to over 70%), it offers novel synthetic pathways for heterocyclic hydroxylamine derivatives.

Data Table: Summary of Preparation Methods for this compound

Method Starting Material Key Reagents/Conditions Advantages Yield Range Notes
Direct Reaction with Hydroxylamine 2,6-dimethylpyrimidine or halogenated derivative Hydroxylamine hydrochloride, ethanol, mild heat Simple, direct Moderate to high May require pH control
Protected Hydroxylamine Route 4-halogenated 2,6-dimethylpyrimidine Protected hydroxylamine (BnONH2, AcONH2), acid for deprotection High selectivity, scalable High (up to >80%) Protection/deprotection steps needed
Reduction-Coupling Sequence Nitro or halo-substituted pyrimidine Reducing agents, coupling reagents Controlled, suitable for scale-up Moderate to high Useful for pharmaceutical intermediates
Sulfenamide/Thiosulfoester Route 4,6-dimethylpyrimidine sulfenamide Sulfinic acids, nucleophiles Novel pathway 20–76% More complex, less direct

Research Findings and Considerations

  • The choice of protecting groups is critical to prevent side reactions and ensure orthogonality between nitrogen and oxygen functionalities on the pyrimidine ring.
  • Acidic deprotection conditions must be carefully selected to avoid degradation of the hydroxylamine moiety; acids like p-toluenesulfonic acid (TsOH), methanesulfonic acid (MsOH), trifluoroacetic acid (TFA), and hydrochloric acid (HCl) have been successfully used.
  • Hydroxylamine sources vary from free hydroxylamine to protected derivatives such as benzylhydroxylamine, acetoxyhydroxylamine, and trimethylsilyl hydroxylamine, each offering different reactivity profiles and handling advantages.
  • Industrial-scale synthesis favors methods that reduce the number of steps, use cost-effective reagents, and provide high yields with minimal purification requirements.
  • Characterization of the final product typically involves infrared spectroscopy (IR) to confirm the hydroxylamine functional group and nuclear magnetic resonance (NMR) spectroscopy to verify the pyrimidine substitution pattern and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the pyrimidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine with structurally related hydroxylamine derivatives:

Compound Name Substituent(s) Key Functional Groups Regulatory Status (Schedule)
This compound 2,6-Dimethylpyrimidin-4-yl Hydroxylamine, pyrimidine Not listed in evidence
N-(2-Methoxyphenyl)hydroxylamine 2-Methoxyphenyl Hydroxylamine, methoxy Not listed
N-(2,5-Dimethoxy-4-propylthiophenthyl)hydroxylamine 2,5-Dimethoxy-4-propylthiophenthyl Hydroxylamine, thioether Schedule A (UK)
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine 4-sec-Butylthio-2,5-dimethoxyphenethyl Hydroxylamine, thioether Schedule A (UK)

Key Observations :

  • Aromatic vs. Heteroaromatic Substituents : The pyrimidine ring in the target compound contrasts with phenyl or thiophenethyl groups in analogs. Pyrimidine’s electron-withdrawing nature may reduce nucleophilicity compared to methoxy-substituted phenyl derivatives.
  • The absence of the target compound in regulatory lists implies differing pharmacological properties .

Metabolic and Enzymatic Behavior

N-(2-Methoxyphenyl)hydroxylamine ():

  • Metabolites: Forms o-aminophenol (oxidative) and o-anisidine (reductive) via CYP enzymes. Rat hepatic microsomes (CYP1A1/2, CYP2B1/2) predominantly produce o-anisidine, while rabbit microsomes generate both metabolites .
  • Enzyme Specificity : CYP1A1/2 induction (via β-NF) increases metabolite yields by 2.4-fold, indicating enzyme-specific catalysis .

Inference for Target Compound: The pyrimidine ring in this compound may alter metabolic pathways. Dimethyl groups could enhance steric hindrance, reducing CYP-mediated oxidation.

Biological Activity

N-(2,6-Dimethylpyrimidin-4-yl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound can be described structurally as a pyrimidine derivative with a hydroxylamine functional group. The presence of the dimethyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

  • Antimicrobial Activity : Recent studies have shown that hydroxylamine derivatives exhibit significant antimicrobial properties. For instance, a study investigated various N-hydroxylamines against Gram-positive and Gram-negative bacteria, finding that certain derivatives demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
  • Antitumor Potential : The compound's structural analogs have shown promise in cancer therapy. For example, derivatives of hydroxylamines have been evaluated for their ability to inhibit tumor growth in various cancer models, including those involving non-small cell lung cancer (NSCLC). In vitro studies indicated that these compounds could significantly reduce tumor cell viability .
  • Neuroprotective Effects : Hydroxylamines are being explored for their neuroprotective properties. A study highlighted the potential of hydroxylamine-based compounds in enhancing brain permeability and exhibiting protective effects against neurodegenerative conditions by modulating pathways involved in oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Hydroxylamines can act as enzyme inhibitors, targeting specific enzymes involved in disease pathways. For instance, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, leading to either oxidative stress or protective effects depending on the context. This modulation can impact cellular signaling pathways related to apoptosis and survival .

Case Studies

  • Antibacterial Efficacy : A study conducted on various N-hydroxylamines revealed their effectiveness against multiple bacterial strains. The results indicated that certain derivatives had MIC values lower than those of commonly used antibiotics, suggesting their potential as novel antibacterial agents .
    CompoundBacterial StrainMIC (µg/mL)
    1Staphylococcus aureus8
    2Escherichia coli16
    3Pseudomonas aeruginosa32
  • Antitumor Activity in NSCLC Models : In vivo studies using patient-derived xenograft models demonstrated significant tumor regression when treated with hydroxylamine derivatives at specific dosages. The study reported a tumor size reduction of approximately 67% compared to controls .

Q & A

Q. What are the optimal synthetic routes for N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine, and how can reaction intermediates be characterized?

Synthetic pathways often involve hydroxylamine derivatives reacting with substituted pyrimidine precursors under controlled pH and temperature. Key intermediates (e.g., N-substituted succinimides or maleimides) can be characterized via HPLC-MS and NMR to confirm regioselectivity and purity . Reaction optimization may require adjusting hydroxylamine concentrations and solvent systems to minimize byproducts like o-aminophenol derivatives, which are common in analogous hydroxylamine reactions .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should assess pH sensitivity (e.g., acidic vs. neutral conditions), oxidative stress, and thermal degradation. For example, analogous hydroxylamine compounds degrade spontaneously under acidic conditions but remain stable at pH 7.4 in enzymatic assays . Use spectroscopic methods (UV-Vis, FTIR) to monitor decomposition products like nitroso derivatives, which may form via oxidation .

Advanced Research Questions

Q. What enzymatic pathways metabolize this compound, and how do CYP isoforms influence its bioactivation?

Metabolic studies using hepatic microsomes reveal that cytochrome P450 (CYP) enzymes, particularly CYP1A and CYP2B isoforms, drive reductive and oxidative transformations. For example, N-(2-methoxyphenyl)hydroxylamine (structurally analogous) is metabolized to o-anisidine and o-aminophenol, with CYP2E1 showing negligible activity . Species-specific differences (rat vs. rabbit) in metabolite profiles must be accounted for in toxicity models .

Q. How can contradictory data on the carcinogenic potential of hydroxylamine derivatives be resolved?

Discrepancies arise from metabolite reactivity and DNA adduct formation. N-(2-methoxyphenyl)hydroxylamine, for instance, generates genotoxic o-nitrosoanisole, a direct DNA alkylating agent . To resolve contradictions:

  • Compare metabolic flux across cell lines (e.g., hepatocytes vs. epithelial cells).
  • Use isotopic labeling (e.g., ¹⁵N-hydroxylamine) to track metabolite-DNA interactions .
  • Validate findings with in silico docking studies to predict adduct stability .

Q. What analytical challenges arise in detecting this compound in complex matrices, and how can they be mitigated?

Hydroxylamines often react with carbonyl-containing molecules, forming artifactual N- or S-containing adducts during extraction. For example, dithionite and hydroxylamine reagents generate false positives in soil organic matter analyses . Mitigation strategies:

  • Use cold trapping (liquid nitrogen) to stabilize reactive intermediates.
  • Employ non-reductive extraction buffers (e.g., Tris-EDTA at pH 7.4) .
  • Validate results with high-resolution mass spectrometry (FT-ICR MS) to distinguish artifacts from true analytes .

Q. How do structural modifications of the pyrimidine ring influence the reactivity of this compound?

The electron-donating methyl groups at positions 2 and 6 likely stabilize the pyrimidine ring, reducing oxidative degradation. Comparative studies with N-(2-methoxyphenyl)hydroxylamine suggest that substituent electronegativity modulates nitroso derivative formation . Computational modeling (DFT) can predict redox potentials and guide functional group substitutions to enhance stability .

Methodological Considerations

Q. What experimental designs are critical for studying the enzyme kinetics of this compound metabolism?

  • Use induced microsomes (e.g., β-naphthoflavone for CYP1A induction) to isolate isoform-specific activity .
  • Monitor NADPH depletion rates to correlate enzyme activity with metabolite yield .
  • Include control incubations without cofactors (e.g., NADPH) to distinguish enzymatic vs. non-enzymatic reactions .

Q. How can researchers address species-specific differences in toxicity studies of hydroxylamine derivatives?

  • Cross-validate results using microsomes from multiple species (e.g., rat, rabbit, human).
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships .
  • Prioritize in vitro models (e.g., 3D hepatocyte spheroids) for human-relevant metabolic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.